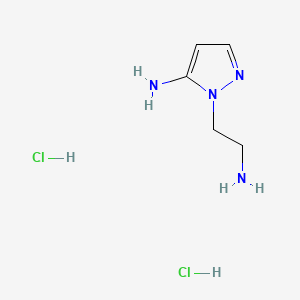
1-(2-Aminoethyl)-1H-pyrazol-5-amine Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Aminoethyl)-1H-pyrazol-5-amine Dihydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an aminoethyl group. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)-1H-pyrazol-5-amine Dihydrochloride typically involves the reaction of pyrazole derivatives with ethylenediamine under controlled conditions. The process may include steps such as:
Formation of the pyrazole ring: This can be achieved through cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds.
Substitution with aminoethyl group: The pyrazole ring is then reacted with ethylenediamine to introduce the aminoethyl group.
Formation of dihydrochloride salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt, enhancing the compound’s solubility and stability
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Aminoethyl)-1H-pyrazol-5-amine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form more stable amine derivatives.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, forming various substituted pyrazole derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used under basic or acidic conditions
Major Products: The major products formed from these reactions include substituted pyrazoles, nitroso derivatives, and various amine derivatives, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(2-Aminoethyl)-1H-pyrazol-5-amine Dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts
Mecanismo De Acción
The mechanism of action of 1-(2-Aminoethyl)-1H-pyrazol-5-amine Dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. This includes inhibition of specific enzymes involved in disease pathways.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and neurotransmission, making it a potential candidate for therapeutic applications
Comparación Con Compuestos Similares
1-(2-Aminoethyl)-2-methyl-5-nitroimidazole Dihydrochloride: Similar structure but with a nitro group, used in antimicrobial research.
1-(2-Aminoethyl)-1H-imidazole Dihydrochloride: Similar structure but with an imidazole ring, used in enzyme inhibition studies
Uniqueness: 1-(2-Aminoethyl)-1H-pyrazol-5-amine Dihydrochloride is unique due to its specific pyrazole ring structure, which provides distinct chemical reactivity and biological activity. This makes it a versatile compound for various research applications .
Propiedades
Fórmula molecular |
C5H12Cl2N4 |
|---|---|
Peso molecular |
199.08 g/mol |
Nombre IUPAC |
2-(2-aminoethyl)pyrazol-3-amine;dihydrochloride |
InChI |
InChI=1S/C5H10N4.2ClH/c6-2-4-9-5(7)1-3-8-9;;/h1,3H,2,4,6-7H2;2*1H |
Clave InChI |
NXHHRGUUAMHYFC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N(N=C1)CCN)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(1-ethylpiperidin-3-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B13861282.png)
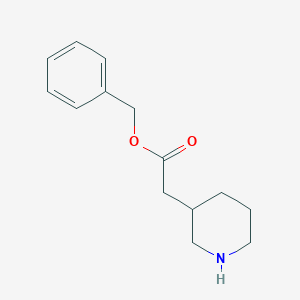

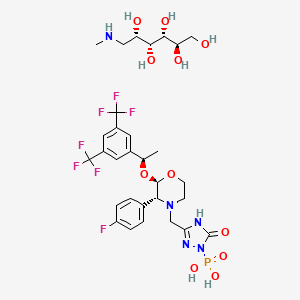
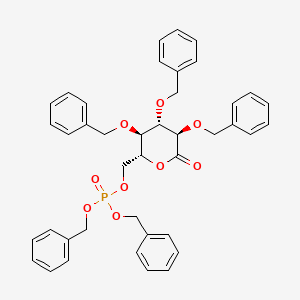
![3-Bromo-1-[(6-methylpyridin-2-yl)methyl]-4-nitroindole](/img/structure/B13861311.png)
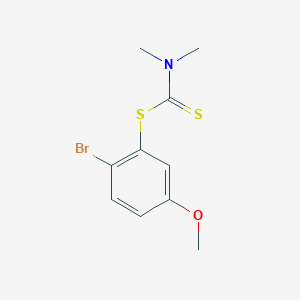
![(8S,9S,10R,14S)-13-Ethyl-11-methylene-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,6H)-dione](/img/structure/B13861326.png)
![Ethyl 3-{[(1-methyl-1H-pyrrol-2-yl)carbonyl]amino}benzoate](/img/structure/B13861342.png)
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-acetamido-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B13861345.png)
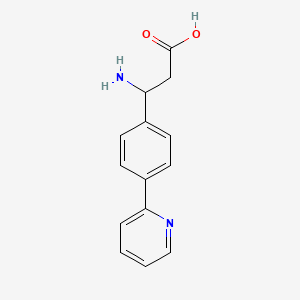
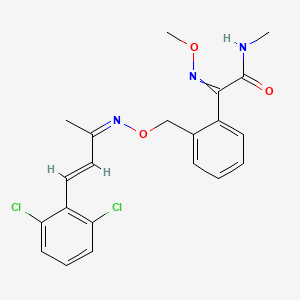
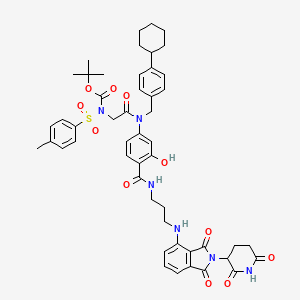
![4-Amino-3-[2-(dimethylamino)ethylamino]benzonitrile](/img/structure/B13861368.png)
